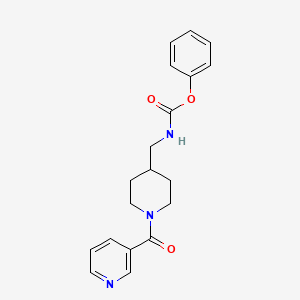
Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring, a nicotinoyl group, and a phenyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of 1-nicotinoylpiperidine with phenyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or nicotinoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenyl carbamate: A simpler analog with similar reactivity but lacking the nicotinoyl and piperidine groups.
Nicotinoylpiperidine: Shares the nicotinoyl and piperidine moieties but lacks the phenyl carbamate group.
Uniqueness
Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
生物活性
Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a carbamate functional group, which is known for its chemical stability and ability to penetrate biological membranes. The presence of the nicotinoyl and piperidinyl moieties suggests potential interactions with nicotinic acetylcholine receptors, which are implicated in various neuropharmacological effects.
-
Inhibition of Matrix Metalloproteinases (MMPs) :
- This compound has been shown to selectively inhibit MMP-2, an enzyme involved in extracellular matrix remodeling and tumor metastasis. This selectivity is crucial as it spares other MMPs like MMP-9 and MMP-14, which could minimize side effects associated with broader inhibition .
- The compound's mechanism involves a slow-binding interaction within the active site of MMP-2, leading to tight-binding inhibition at nanomolar concentrations .
- Neuroprotective Effects :
Case Studies and Experimental Data
A review of literature reveals several studies that have investigated the biological activity of carbamate derivatives, including this compound:
-
Selectivity and Potency :
- In a study examining various carbamate derivatives, it was found that modifications at the para-position of the phenyl ring significantly influenced the selectivity and potency against MMP-2. Compounds with specific substitutions demonstrated enhanced inhibitory activity, highlighting the importance of structural optimization in drug design .
- Therapeutic Applications :
Data Tables
属性
IUPAC Name |
phenyl N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(16-5-4-10-20-14-16)22-11-8-15(9-12-22)13-21-19(24)25-17-6-2-1-3-7-17/h1-7,10,14-15H,8-9,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIKTAILFQOXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














